Propargyl-PEG5-CH2CO2-NHS Propargyl-PEG5-CH2CO2-NHS Propargyl-PEG5-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1161883-51-7
VCID: VC0540353
InChI: InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
SMILES: C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C17H25NO9
Molecular Weight: 387.39

Propargyl-PEG5-CH2CO2-NHS

CAS No.: 1161883-51-7

Cat. No.: VC0540353

Molecular Formula: C17H25NO9

Molecular Weight: 387.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG5-CH2CO2-NHS - 1161883-51-7

Specification

CAS No. 1161883-51-7
Molecular Formula C17H25NO9
Molecular Weight 387.39
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
Standard InChI Key BNRYRRHZTIDZOR-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Identification Parameters

Propargyl-PEG5-CH2CO2-NHS is identified by specific chemical parameters that define its molecular identity and properties:

ParameterValue
CAS Number1161883-51-7
Molecular FormulaC17H25NO9
Molecular Weight387.4 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
SMILES NotationC#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

This compound is structurally distinct from similar compounds like Propargyl-PEG5-NHS ester (CAS: 1393330-40-9), which has a molecular formula of C18H27NO9 and a slightly different arrangement of the functional groups .

Structural Composition

Propargyl-PEG5-CH2CO2-NHS consists of four key structural components that define its functionality:

  • A propargyl (alkyne) terminal group (C≡CH) that enables click chemistry reactions

  • A polyethylene glycol (PEG) chain with five repeating ethylene oxide units, which serves as a hydrophilic spacer

  • A carboxymethyl group (CH2CO2) connecting the PEG chain to the reactive NHS ester

  • An N-hydroxysuccinimide (NHS) ester group that facilitates reactions with primary amines

The PEG spacer is a crucial element of this compound as it increases hydrophilicity and improves solubility in aqueous media, making the compound more suitable for biological applications .

Physical and Chemical Properties

Propargyl-PEG5-CH2CO2-NHS typically appears as a solid powder with the following properties:

PropertyCharacteristic
Physical FormSolid powder
SolubilitySoluble in DMSO and other organic solvents; enhanced aqueous solubility due to PEG chain
StabilitySusceptible to hydrolysis; NHS esters have limited stability in aqueous solutions
PurityCommercial products typically available at >90-98% purity
Storage Requirements-20°C for long-term; 0-4°C for short-term

The compound exhibits two distinct reactive centers: the terminal alkyne group and the NHS ester moiety, each enabling different types of bioconjugation reactions.

Functional Characteristics

Reactivity Profile

Propargyl-PEG5-CH2CO2-NHS exhibits dual reactivity due to its two functional endpoints:

  • NHS Ester Reactivity: The NHS ester group is highly reactive toward primary amines, forming stable amide bonds. This reaction occurs under mild conditions (pH 7-9) and is commonly used to conjugate the compound to proteins, peptides, and antibodies through lysine residues or N-terminal amines .

  • Alkyne Reactivity: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a form of click chemistry. This reaction forms a stable 1,2,3-triazole linkage when the alkyne reacts with an azide-containing molecule in the presence of a copper catalyst .

The mechanism of CuAAC involves formation of a copper(I)-alkyne π-complex, which lowers the pKa of the terminal alkyne by approximately 10 units, promoting coordination with the azide and ultimately leading to triazole formation . This dual-reactive nature allows for sequential bioconjugation strategies, where one end is first conjugated to a biomolecule, followed by a second conjugation through the remaining reactive group.

Solubility and Stability

ConditionStability Characteristics
Aqueous SolutionNHS esters are susceptible to hydrolysis; half-life decreases with increasing pH
Organic SolventsMore stable than in aqueous conditions
TemperatureDegradation accelerates at higher temperatures; freezing recommended for storage
Reactive GroupsAlkyne group is generally stable under normal conditions; NHS ester is the limiting factor for shelf-life

The NHS ester component is particularly sensitive to moisture and undergoes hydrolysis in aqueous solutions, which can limit its shelf life and effectiveness in some applications. Manufacturers often note that NHS esters may experience slight degradation over time, typically maintaining >90% purity upon shipping despite initial production at >95% purity .

Applications in Bioconjugation

Click Chemistry Applications

Propargyl-PEG5-CH2CO2-NHS is extensively used in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable 1,2,3-triazole linkage between the propargyl group and an azide-bearing molecule, providing several advantages :

  • High specificity and orthogonality to other functional groups in biological systems

  • Proceeds under mild conditions compatible with biomolecules

  • Forms stable, irreversible linkages

  • High yield and minimal side reactions

The detailed reaction mechanism involves the formation of a dinuclear copper complex that facilitates the cycloaddition process. After the initial formation of a Cu(I)-alkyne π-complex, a subsequent deprotonation and σ-binding of a second Cu(I) species occurs. The azide coordinates to the copper, followed by a nucleophilic attack of the acetylide's β-carbon to the azide's distal nitrogen, forming a Cu(III) metallacycle. Ring contraction then produces a triazolyl-copper compound that undergoes protolysis to release the final triazole product .

Protein and Peptide Conjugation

The NHS ester component of Propargyl-PEG5-CH2CO2-NHS enables efficient conjugation to proteins and peptides through reaction with primary amines:

Conjugation TargetReaction SiteApplications
ProteinsLysine residues, N-terminusPEGylation, fluorescent labeling, immobilization
PeptidesN-terminus, lysine side chainsCyclization, multimerization, labeling
AntibodiesLysine residuesCreation of antibody-drug conjugates
Amine-coated surfacesSurface aminesImmobilization of biomolecules, click chemistry substrates

The resulting amide bonds are stable under physiological conditions, making this conjugation strategy suitable for developing therapeutics and diagnostic tools. The PEG spacer also helps maintain the native activity of proteins by reducing steric hindrance and improving solubility .

Antibody-Drug Conjugates

One of the most significant applications of Propargyl-PEG5-CH2CO2-NHS is in the development of antibody-drug conjugates (ADCs). This compound serves as a bifunctional linker that connects antibodies to therapeutic payloads:

  • The NHS ester reacts with lysine residues on antibodies

  • The propargyl group can then react with azide-modified drug molecules via click chemistry

The advantages of using Propargyl-PEG5-CH2CO2-NHS in ADC development include:

  • The PEG spacer improves the solubility and reduces aggregation of the conjugate

  • The stable linkages formed maintain conjugate integrity in circulation

  • The hydrophilic nature of PEG can help mask the hydrophobicity of attached drug molecules

  • The linker provides sufficient distance between antibody and drug to prevent interference with antibody binding

Research has shown that ADCs developed using PEG-based linkers like Propargyl-PEG5-CH2CO2-NHS demonstrate improved pharmacokinetics and therapeutic indices compared to those with more hydrophobic linkers.

Storage ParameterRecommendation
Temperature-20°C for long-term storage; 0-4°C for short-term
ConditionsStore in dry, dark environment
ContainerAirtight, moisture-free container
Shelf-lifeTypically >2 years if stored properly
Hazard ConsiderationsWarning: H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation)

When working with this compound, it's important to:

  • Minimize exposure to moisture, as NHS esters are susceptible to hydrolysis

  • Prepare fresh solutions for optimal reactivity

  • Use anhydrous solvents when possible

  • Consider the pH of reaction solutions, as NHS ester hydrolysis accelerates at higher pH

  • Avoid repeated freeze-thaw cycles

These precautions ensure maximum reactivity and extend the useful life of the reagent .

Comparative Analysis with Similar Compounds

Structure-Activity Relationships

Propargyl-PEG5-CH2CO2-NHS belongs to a family of heterobifunctional crosslinkers with varying structural features. Understanding its relationship to similar compounds helps in selecting the appropriate reagent for specific applications:

CompoundStructural DifferencesFunctional Implications
Propargyl-PEG5-NHS ester (CAS: 1393330-40-9)Contains an additional methylene group (C18H27NO9 vs. C17H25NO9) Slightly more flexible linker; similar reactivity profile
Propargyl-PEGn-CH2CO2-NHS (n≠5)Different PEG chain length Altered hydrophilicity, solubility, and spacer distance
DBCO-NHS (C1-Cn)Contains dibenzocyclooctyne instead of propargyl Enables copper-free click chemistry (strain-promoted azide-alkyne cycloaddition)
DiBrPD-PEG3-TCODifferent functional groups and spacer Alternative bioconjugation strategy using tetrazine ligation
Fmoc-NH-PEG4-CH2COOHProtected amine instead of propargyl Used in solid-phase synthesis applications

The specific choice between these compounds depends on the application requirements, including desired solubility profile, required spacer length, target functional groups for conjugation, and stability requirements .

Functional Advantages

Propargyl-PEG5-CH2CO2-NHS offers several advantages compared to other bioconjugation reagents:

  • Enhanced Solubility: The PEG5 spacer significantly improves water solubility compared to non-PEGylated alternatives, facilitating use in biological systems .

  • Dual Reactivity: The presence of both NHS ester and alkyne groups enables sequential conjugation strategies and the creation of complex bioconjugates .

  • Controlled Spacing: The defined length of the PEG5 spacer provides consistent distance between conjugated molecules, which can be critical for maintaining biological activity .

  • Reduced Immunogenicity: PEG spacers are known to reduce immunogenicity of conjugates, an important consideration for therapeutic applications .

  • Compatibility: The compound is compatible with a wide range of biomolecules and can be used under mild conditions suitable for sensitive biological materials .

These advantages make Propargyl-PEG5-CH2CO2-NHS particularly valuable in applications requiring precise control over conjugation and favorable physicochemical properties of the resulting conjugates.

Research Findings and Future Directions

Recent research using PEG-based linkers similar to Propargyl-PEG5-CH2CO2-NHS has demonstrated their versatility in various biomedical applications. Key findings from the literature include:

  • Antibody-Drug Conjugates: Studies have shown that ADCs developed using PEG-based linkers demonstrate improved pharmacokinetics. Research by Sano et al. indicated that short PEG linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.

  • Nanoparticle Functionalization: Research has utilized similar compounds for surface modification of nanoparticles, enabling targeted delivery systems. Harrison et al. demonstrated that gold nanoparticle surface functionalization benefited from mixed monolayers versus hetero bifunctional PEG linkers.

  • Membrane Interactions: Augusto et al. showed that antiviral lipopeptide-cell membrane interaction is influenced by PEG linker length, with implications for therapeutic design.

  • Protein Structure Analysis: Tuma et al. employed PEG linkers to probe the solution conformation of extracellular domains of human tumor necrosis factor receptor using Raman and UV-resonance Raman spectroscopy.

These findings highlight the importance of PEG linker chemistry in a variety of biomedical applications and suggest several promising directions for future research with Propargyl-PEG5-CH2CO2-NHS:

  • Development of stimuli-responsive linkers incorporating the dual functionality of Propargyl-PEG5-CH2CO2-NHS for targeted drug release

  • Exploration of optimal PEG chain lengths for specific applications

  • Application in multimodal imaging agents where the dual functionality enables attachment of both targeting and imaging components

  • Integration into hydrogel systems for controlled release applications

  • Development of novel ADCs with improved therapeutic indices through optimized linker design

The continual refinement of synthetic approaches and expansion of applications suggests that Propargyl-PEG5-CH2CO2-NHS will remain an important tool in bioconjugation chemistry and drug development.

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